molecular formula C7H8N2O3S B14771673 (3-Methylisothiazole-4-carbonyl)glycine

(3-Methylisothiazole-4-carbonyl)glycine

Cat. No.: B14771673
M. Wt: 200.22 g/mol
InChI Key: XRCSPGSIWBNTLO-UHFFFAOYSA-N
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Description

(3-Methylisothiazole-4-carbonyl)glycine is an organic compound with the molecular formula C7H8N2O3S. It features a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, which is characteristic of isothiazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylisothiazole-4-carbonyl)glycine typically involves the reaction of 3-methylisothiazole with glycine under specific conditions. One common method includes the use of coupling reagents to facilitate the formation of the carbonyl bond between the isothiazole ring and glycine .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the final product .

Chemical Reactions Analysis

Types of Reactions: (3-Methylisothiazole-4-carbonyl)glycine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(3-Methylisothiazole-4-carbonyl)glycine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methylisothiazole-4-carbonyl)glycine involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound targets specific enzymes and proteins within the microbial cells, ultimately leading to cell death .

Comparison with Similar Compounds

Uniqueness: (3-Methylisothiazole-4-carbonyl)glycine is unique due to the presence of both the isothiazole ring and the glycine moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications .

Properties

Molecular Formula

C7H8N2O3S

Molecular Weight

200.22 g/mol

IUPAC Name

2-[(3-methyl-1,2-thiazole-4-carbonyl)amino]acetic acid

InChI

InChI=1S/C7H8N2O3S/c1-4-5(3-13-9-4)7(12)8-2-6(10)11/h3H,2H2,1H3,(H,8,12)(H,10,11)

InChI Key

XRCSPGSIWBNTLO-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC=C1C(=O)NCC(=O)O

Origin of Product

United States

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